N-(1-Chloro-2-oxo-2-phenylethyl)-4-methoxybenzamide
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Overview
Description
Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxy- is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a benzamide core with a 1-chloro-2-oxo-2-phenylethyl substituent and a methoxy group at the para position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxy- typically involves the reaction of 4-methoxybenzoyl chloride with 1-chloro-2-oxo-2-phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Reduction: Hydroxyl derivatives.
Oxidation: Hydroxylated benzamides.
Scientific Research Applications
Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-(2-oxo-2-phenylethyl)-
- Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-
- Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-4-methyl-
Uniqueness
Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxy- is unique due to the presence of the methoxy group at the para position, which can influence its reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
860954-40-1 |
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Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H14ClNO3/c1-21-13-9-7-12(8-10-13)16(20)18-15(17)14(19)11-5-3-2-4-6-11/h2-10,15H,1H3,(H,18,20) |
InChI Key |
AUCYKNCTQYVRJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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